molecular formula C15H10ClFO4 B6410785 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261986-05-3

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6410785
CAS RN: 1261986-05-3
M. Wt: 308.69 g/mol
InChI Key: VQLADDUVDAMBJC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid (2-CMCFBA) is a versatile compound used in a variety of synthetic and research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 156-157 °C. 2-CMCFBA is a useful reagent in organic synthesis, and it has a wide range of applications in the scientific research field.

Mechanism of Action

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% acts as a catalyst in the synthesis of organic molecules. It helps to accelerate the reaction rate and increase the yield of the desired product. It also helps to reduce the amount of energy required to complete the reaction.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has no known biochemical or physiological effects. It is not toxic and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of organic solvents, making it easy to use in a variety of laboratory settings. However, it is important to note that 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is a strong acid and can cause skin and eye irritation if not handled properly.

Future Directions

The use of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% in scientific research is likely to continue to grow in the future. It can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and other materials. Additionally, it could be used in the development of new catalysts and reagents for organic synthesis. It could also be used in the development of new compounds with potential therapeutic applications. Finally, it could be used to develop new methods for the synthesis of organic molecules.

Synthesis Methods

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% can be synthesized via a two-step process. In the first step, 4-methoxycarbonylphenyl-2-chloroacetate is reacted with 5-fluorobenzoic acid in aqueous acetic acid. The reaction produces 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% and acetic acid as the byproducts. In the second step, the acetic acid is removed by distillation and the 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is purified by recrystallization.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is a useful reagent for a variety of scientific research applications. It is used in the synthesis of various organic molecules, including pharmaceuticals, pesticides, and agrochemicals. It is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of compounds with potential therapeutic applications.

properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)16)10-5-3-9(17)7-12(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLADDUVDAMBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692004
Record name 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid

CAS RN

1261986-05-3
Record name 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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